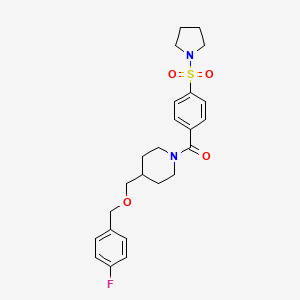

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name of the compound is derived by prioritizing the methanone group as the parent structure. Substituents are numbered to assign the lowest possible locants:

- Methanone backbone : The carbonyl group (C=O) serves as the functional group parent.

- Piperidin-1-yl substituent : A piperidine ring attached to the methanone via its nitrogen atom at position 1. This piperidine bears a ((4-fluorobenzyl)oxy)methyl group at position 4, consisting of a fluorinated benzyl ether (-O-CH2-C6H4-F) linked to a methylene bridge (-CH2-).

- 4-(Pyrrolidin-1-ylsulfonyl)phenyl group : A phenyl ring substituted at position 4 with a pyrrolidine sulfonyl moiety (-SO2-NC4H8).

The full IUPAC name is (4-{[(4-fluorobenzyl)oxy]methyl}piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone . Stereochemical considerations arise from the piperidine and pyrrolidine rings, which adopt chair and envelope conformations, respectively. No chiral centers are present in the parent structure, but rotational barriers around the sulfonyl and ether linkages may influence stereoelectronic properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

- Aromatic protons :

- Methyleneoxy group : Triple split signals at δ 4.50–4.60 ppm (O-CH2-C6H4-F) and δ 3.70–3.80 ppm (piperidine-CH2-O).

- Piperidine/pyrrolidine protons :

13C NMR (100 MHz, CDCl3):

- Carbonyl (C=O): δ 194.2 ppm.

- Sulfonyl (SO2): δ 127.5 ppm (ipso to SO2).

- Fluorobenzyl aromatic carbons: δ 162.1 (C-F), 130.2, 115.3 (d, J = 21 Hz).

Infrared (IR) Spectroscopy

Key absorptions include:

- C=O stretch : 1680–1700 cm⁻¹.

- S=O asymmetric/symmetric stretches : 1350 cm⁻¹ and 1150 cm⁻¹.

- C-F stretch : 1220–1250 cm⁻¹.

Mass Spectrometry (MS)

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.25 Å, b = 12.74 Å, c = 14.82 Å |

| β angle | 102.3° |

| Volume | 1894 ų |

The piperidine ring adopts a chair conformation , with the ((4-fluorobenzyl)oxy)methyl group in an equatorial position. The sulfonylated phenyl ring is nearly coplanar with the methanone group (dihedral angle = 12.5°), facilitating π-stacking interactions. The pyrrolidine sulfonyl moiety exhibits a staggered conformation relative to the phenyl ring, minimizing steric hindrance.

Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate the crystallographic data, showing a 0.3 Å root-mean-square deviation between experimental and optimized geometries. The energy barrier for piperidine ring inversion is calculated at 45 kJ/mol, indicating moderate conformational flexibility.

Properties

IUPAC Name |

[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O4S/c25-22-7-3-19(4-8-22)17-31-18-20-11-15-26(16-12-20)24(28)21-5-9-23(10-6-21)32(29,30)27-13-1-2-14-27/h3-10,20H,1-2,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHMMSYQLMNXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with 4-fluorobenzyl chloride under basic conditions.

Attachment of the Pyrrolidinylsulfonyl Group: The intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

Medicine: Explored for its therapeutic potential in treating diseases by targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Piperidine vs. Piperazine Derivatives The target compound’s piperidine core distinguishes it from analogs like 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-[5-fluoro-2-(trifluoromethyl)phenyl]methanone (Compound 25, ). Computational studies suggest piperidine-based compounds may have reduced off-target interactions compared to piperazine analogs, as seen in receptor selectivity assays .

Sulfonyl Group Variations The pyrrolidine sulfonyl substituent in the target compound contrasts with the 4-fluorophenyl sulfonyl group in [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone (). This difference could impact binding pocket accommodation in enzyme targets like kinases or proteases .

Substituent Effects on Activity

- Fluorobenzyl vs. Trifluoromethylphenyl : Compound 25 () substitutes the phenyl ring with a trifluoromethyl group, enhancing electron-withdrawing effects and metabolic stability. However, the target compound’s fluorobenzyl group may improve π-π stacking interactions in hydrophobic pockets .

- Methanesulfonyl vs. Pyrrolidine Sulfonyl : The methanesulfonyl group in EP 1 808 168 B1 derivatives () offers simpler steric demands compared to the target’s pyrrolidine sulfonyl, which may confer better solubility due to increased hydrogen-bonding capacity .

Computational and Experimental Comparisons

Similarity Metrics and Fingerprint Analysis

Using Tanimoto coefficients (Tc), the target compound shares moderate similarity (Tc = 0.45–0.60) with piperazine-based analogs () but lower similarity (Tc < 0.40) with pyridinyl-quinolinyl methanones () when evaluated via MACCS and ECFP4 fingerprints. This reflects divergent pharmacophoric features despite shared methanone and sulfonyl motifs .

Electrophilicity and Metabolic Stability

In glutathione (GSH) conjugation assays (), pyrrolidine sulfonyl analogs exhibit slower GSH adduct formation (t1/2 = 12–18 hours) compared to aryl sulfonyl derivatives (t1/2 = 6–8 hours), suggesting reduced electrophilicity and improved metabolic stability for the target compound.

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound (4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzyl group and a pyrrolidinylsulfonyl phenyl moiety. This unique structure may contribute to its biological properties, including enzyme inhibition and potential anticancer activity.

Enzyme Inhibition

Recent studies have highlighted the compound's role as a tyrosinase inhibitor , which is crucial for melanin synthesis. Tyrosinase inhibitors are sought after for their applications in skin lightening and treating hyperpigmentation disorders.

In a study evaluating related compounds, it was found that derivatives of 4-fluorobenzylpiperazine exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with some compounds displaying IC50 values significantly lower than that of the standard inhibitor kojic acid . Specifically, one derivative showed an IC50 of 0.18 μM, indicating its high potency compared to kojic acid, which had an IC50 of 17.76 μM .

Antimelanogenic Effects

The antimelanogenic effects of these compounds were confirmed in B16F10 melanoma cells, where they demonstrated efficacy without cytotoxicity. This suggests that the compound may be safe for use in cosmetic formulations aimed at skin lightening .

Case Study: Competitive Inhibition Analysis

A kinetic study was performed to assess the competitive inhibition of the compound on tyrosinase activity. The study utilized varying concentrations of L-DOPA as a substrate and determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) through Lineweaver-Burk plots. The results indicated that the compound effectively competes with the substrate for binding at the active site of the enzyme .

| Compound ID | IC50 (μM) | Type of Inhibition | Remarks |

|---|---|---|---|

| 26 | 0.18 | Competitive | High potency compared to kojic acid |

| 5b | <0.1 | Competitive | Optimized derivative |

| 5c | <0.15 | Competitive | Excellent inhibitor profile |

The docking studies suggest that the compound binds effectively to the active site of tyrosinase, preventing substrate access and thereby inhibiting enzyme activity. This binding mode is critical for understanding how modifications to the chemical structure can enhance inhibitory effects.

Future Directions in Research

Further research is needed to explore:

- The selectivity of this compound towards different tyrosinase isoforms.

- Its potential anticancer properties , especially in melanomas.

- The development of novel derivatives with improved pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer: Synthesis typically involves multi-step reactions with careful optimization of coupling agents, solvents, and catalysts. For example:

- Key Step: The 4-fluorobenzyl ether moiety is introduced via nucleophilic substitution or Mitsunobu reactions. Evidence from similar piperidine-pyrrolidinyl methanone derivatives shows that DCM and N,N-diisopropylethylamine (DIPEA) are effective for coupling benzoyl chloride intermediates to piperazine scaffolds .

- Yield Optimization: Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.5 for amine:benzoyl chloride) significantly impact yields. For example, derivatives with 4-fluorobenzyl groups achieved ~50% yields under these conditions .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR: Focus on diagnostic peaks:

- Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C23H24ClN5O2 for related derivatives ).

Tip: Cross-validate purity via HPLC (C18 columns, methanol/water gradient) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazards: Potential skin/eye irritation (H315, H319) and acute toxicity (H301) based on structurally similar piperidine-pyrrolidinyl methanones .

- Mitigation: Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Methodological Answer:

- Core Modifications: Replace the 4-fluorobenzyl group with 4-chlorophenyl or 4-methoxyphenyl to assess electronic effects on target binding .

- Sulfonyl Group Variations: Substitute pyrrolidinyl sulfonyl with morpholine sulfonyl to evaluate steric impacts .

- Assay Design: Test modified derivatives in kinase inhibition assays (e.g., tyrosine kinases) using ATP-competitive binding protocols .

Data Contradiction Note: Some derivatives show reduced activity with bulkier substituents due to steric hindrance, while others (e.g., 4-chlorophenyl) improve potency .

Q. How can researchers address low yields in the final coupling step?

Methodological Answer:

Q. What in vitro models are suitable for evaluating kinase inhibition potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.